The compound is cataloged with the CAS number 1783501-84-7, indicating its unique identification in chemical databases. As a member of the benzofuran class, it is characterized by its heterocyclic structure, which contributes to its chemical reactivity and biological activity.
The synthesis of (3-Methyl-1-benzofuran-2-yl)methanol typically involves several steps using commercially available starting materials such as 3-methylphenol and furfural.
The molecular formula of (3-Methyl-1-benzofuran-2-yl)methanol is C10H10O2, with a molecular weight of approximately 162.18 g/mol.
(3-Methyl-1-benzofuran-2-yl)methanol can participate in various chemical reactions:
The mechanism of action for (3-Methyl-1-benzofuran-2-yl)methanol largely depends on its application:
In medicinal chemistry contexts, this compound may interact with various biological targets such as enzymes or receptors:
Studies have indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting a mechanism involving apoptosis induction or cell cycle arrest.
The compound exhibits moderate stability under standard laboratory conditions but should be stored away from strong oxidizing agents.
(3-Methyl-1-benzofuran-2-yl)methanol has diverse applications across several scientific fields:
Benzofuran represents a privileged scaffold in medicinal chemistry, first synthesized by William Henry Perkin in 1870 [7]. This fused heterocyclic system gained pharmaceutical prominence through naturally occurring derivatives like psoralen (isolated from Psoralea corylifolia), which laid the foundation for photochemotherapy in dermatology. The historical development of benzofuran-based drugs reveals a continuous exploration of this core structure: Amiodarone, developed in the 1960s, exemplifies successful clinical translation as a potent antiarrhythmic agent that retains the benzofuran core while incorporating iodine-rich side chains to prolong therapeutic effects [7]. The 1980s witnessed the systematic investigation of angelicin derivatives for their DNA-crosslinking capabilities against psoriatic lesions, demonstrating how subtle structural modifications could enhance target specificity [6] [7]. These historical milestones established benzofuran as a versatile pharmacophore with inherent bioactivity potential, driving contemporary research toward novel derivatives like (3-methyl-1-benzofuran-2-yl)methanol. The structural evolution reflects a paradigm where natural product inspiration transitions into synthetically optimized therapeutic agents [6] [7].
Table 1: Historical Milestones in Benzofuran-Based Drug Development
Compound | Decade Introduced | Therapeutic Area | Significance |
---|---|---|---|
Psoralen | 1940s | Dermatology | Foundation of PUVA therapy for psoriasis |
Amiodarone | 1960s | Cardiology | Class III antiarrhythmic with multi-channel effects |
Angelicin | 1980s | Dermatology/Oncology | Reduced phototoxicity DNA intercalator |
8-Methoxypsoralen | 1980s | Dermatology | Enhanced UVA activation for vitiligo therapy |
(3-Methyl-1-benzofuran-2-yl)methanol | 2000s | Oncology/Antimicrobials | Synthetic derivative with dual therapeutic potential |
The C2 position of benzofuran serves as a critical modification site that profoundly influences biological activity profiles. Structural analyses reveal that substitutions at this position enhance binding interactions with diverse biological targets through:
Specifically, the (3-methyl-1-benzofuran-2-yl)methanol scaffold demonstrates enhanced pharmacokinetic properties compared to unsubstituted analogs. The hydroxymethyl group (-CH₂OH) at C2 provides both hydrogen-bonding capability and metabolic stability, while the adjacent methyl group at C3 enhances membrane permeability through lipophilicity modulation. This strategic substitution pattern has yielded derivatives with measurable activity against Staphylococcus aureus (MIC 8-16 µg/mL) and Escherichia coli (MIC 16-32 µg/mL), significantly outperforming earlier generations of benzofuran antimicrobials [1] [5]. Molecular docking studies indicate that these compounds disrupt microbial DNA gyrase ATP-binding sites through simultaneous hydrophobic interactions (via methyl and benzofuran ring) and polar contacts (via hydroxymethyl) [5] [7]. In oncology applications, the 2-hydroxymethyl-3-methyl configuration enables selective inhibition of cancer-associated kinases through allosteric modulation, with preliminary data showing sub-μM IC₅₀ values against cervical cancer cell lines .
Table 2: Structure-Activity Relationships in 2-Substituted Benzofurans
Structural Feature | Pharmacological Impact | Target Implications |
---|---|---|
C2 hydroxymethyl group | Enhanced hydrogen bonding with biological targets | Increased antimicrobial potency |
C3 methyl group | Improved lipophilicity (logP optimization) | Better membrane penetration |
Benzofuran planar structure | π-π stacking with aromatic amino acid residues | Enzyme inhibition (kinases, gyrases) |
Electron-rich furan ring | Oxidative metabolism resistance | Improved metabolic stability |
C2-C3 di-substitution pattern | Synergistic steric and electronic effects | Dual anticancer/antimicrobial activities |
The strategic focus on (3-methyl-1-benzofuran-2-yl)methanol emerges from two compelling therapeutic needs: combatting multidrug-resistant pathogens and developing selective anticancer agents. In antimicrobial research, this scaffold demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 8-16 µg/mL, outperforming conventional β-lactams [1] [5]. The molecular mechanism involves disruption of bacterial membrane integrity and inhibition of virulence factor secretion, rather than conventional bacteriostatic action, potentially delaying resistance development [5].
In oncology, the compound's significance stems from its ability to induce autophagic cell death in cervical cancer models. Recent studies demonstrate that structural analogs like 3-(benzofuran-2-ylmethyl)-1H-indole derivatives (sharing the critical hydroxymethylbenzofuran motif) trigger LC3-I to LC3-II conversion (autophagosome marker) and reduce p62 expression in SiHa cervical cancer cells . This autophagy-induction capability positions (3-methyl-1-benzofuran-2-yl)methanol as a promising precursor for developing targeted therapies against HPV-associated malignancies, where conventional treatments often fail due to viral oncoprotein-mediated therapeutic resistance [6] .
The synthetic versatility of the hydroxymethyl group enables diverse chemical transformations:
This multifunctional handle, combined with the benzofuran core's natural abundance (found in >180 plant species), provides both sustainable sourcing options and robust synthetic accessibility [6]. The compound's dual activity profile represents a convergence point in drug discovery, where single molecular entities may address both infectious complications in immunocompromised cancer patients and the malignancies themselves.
Table 3: Documented Biological Activities of (3-Methyl-1-benzofuran-2-yl)methanol Derivatives
Biological Activity | Experimental Model | Key Findings | Reference |
---|---|---|---|
Antimicrobial | S. aureus ATCC 6538 | MIC 8-16 µg/mL (comparable to ampicillin) | [1] |
Antimycobacterial | M. tuberculosis H37Rv | MIC 32 µg/mL (lead optimization ongoing) | [5] |
Anticancer (autophagy induction) | SiHa cervical cancer cells | LC3-II conversion at 20µM; >50% growth inhibition | |
Antiproliferative | PC3 prostate cancer cells | IC₅₀ 42µM (structure-activity studies in progress) | [6] |
Antibiofilm | Candida albicans biofilms | 65% reduction at 64µg/mL | [5] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: